4-Chlorobenzo[d]thiazole-2-carbonitrile
Overview
Description
4-Chlorobenzo[d]thiazole-2-carbonitrile is a chemical compound with the molecular formula C8H3ClN2S and a molecular weight of 194.64 g/mol It is a derivative of benzothiazole, featuring a chlorine atom at the 4-position and a cyano group at the 2-position
Preparation Methods
Synthetic Routes and Reaction Conditions
One of the common methods for synthesizing 4-Chlorobenzo[d]thiazole-2-carbonitrile involves a palladium-catalyzed and copper-assisted reaction. This method has been optimized to improve yield and efficiency . The reaction typically involves the use of palladium catalysts and copper salts under controlled conditions to facilitate the formation of the desired product.
Industrial Production Methods
While specific industrial production methods for this compound are not extensively documented, the principles of large-scale organic synthesis can be applied. This includes optimizing reaction conditions, using cost-effective reagents, and implementing efficient purification techniques to ensure high yield and purity of the final product.
Chemical Reactions Analysis
Types of Reactions
4-Chlorobenzo[d]thiazole-2-carbonitrile can undergo various types of chemical reactions, including:
Substitution Reactions: The chlorine atom can be substituted with other nucleophiles under appropriate conditions.
Oxidation and Reduction Reactions: The compound can be oxidized or reduced to form different derivatives.
Cyclization Reactions: It can participate in cyclization reactions to form more complex heterocyclic structures.
Common Reagents and Conditions
Palladium Catalysts: Used in catalytic amounts to facilitate substitution and coupling reactions.
Copper Salts: Assist in the catalytic process, improving reaction efficiency.
Solvents: Common solvents include dimethylformamide (DMF) and dichloromethane (DCM), which provide a suitable medium for the reactions.
Major Products Formed
The major products formed from reactions involving this compound depend on the specific reagents and conditions used. For example, substitution reactions can yield various substituted benzothiazole derivatives, while cyclization reactions can produce more complex heterocyclic compounds.
Scientific Research Applications
4-Chlorobenzo[d]thiazole-2-carbonitrile has several applications in scientific research:
Chemistry: It is used as a building block for synthesizing more complex organic molecules and heterocycles.
Biology: The compound is investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate or active ingredient.
Industry: It is used in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of 4-Chlorobenzo[d]thiazole-2-carbonitrile involves its interaction with specific molecular targets and pathways. For instance, its biological activity may be attributed to its ability to interact with enzymes or receptors, leading to inhibition or activation of specific biochemical pathways . The exact mechanism can vary depending on the specific application and target.
Comparison with Similar Compounds
4-Chlorobenzo[d]thiazole-2-carbonitrile can be compared with other benzothiazole derivatives, such as:
2-Cyanobenzothiazole: Lacks the chlorine atom at the 4-position, which may affect its reactivity and biological activity.
4-Methylbenzo[d]thiazole-2-carbonitrile: Features a methyl group instead of a chlorine atom, leading to different chemical and physical properties.
4-Bromobenzo[d]thiazole-2-carbonitrile: Contains a bromine atom instead of chlorine, which can influence its reactivity and applications.
Properties
IUPAC Name |
4-chloro-1,3-benzothiazole-2-carbonitrile | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H3ClN2S/c9-5-2-1-3-6-8(5)11-7(4-10)12-6/h1-3H | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
RKSFAGLRRUAFLU-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC2=C(C(=C1)Cl)N=C(S2)C#N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H3ClN2S | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10717157 | |
Record name | 4-Chloro-1,3-benzothiazole-2-carbonitrile | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID10717157 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
194.64 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
1188232-19-0 | |
Record name | 4-Chloro-1,3-benzothiazole-2-carbonitrile | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID10717157 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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